molecular formula C15H10ClF3N2 B2745575 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole CAS No. 344277-46-9

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

Cat. No.: B2745575
CAS No.: 344277-46-9
M. Wt: 310.7
InChI Key: DFUZKSKLYCWMQD-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features an indole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The indole core is fused with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a motif present in various bioactive molecules and intermediates for agrochemicals, such as the fungicide fluazinam . The specific physicochemical properties of this compound, including its molecular weight of 310.70 g/mol and its solid form, make it a valuable intermediate for researchers . Indole derivatives are extensively investigated for their wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antitubercular properties . This makes this compound a promising scaffold for designing and synthesizing novel compounds to combat diseases like drug-resistant tuberculosis . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic routes, and screen for activity against various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUZKSKLYCWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Synthesis: Functionalization of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine

The synthesis of the pyridine moiety, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, is a critical precursor for constructing the target compound. Patent CN108863915B discloses a one-step substitution reaction using 2,3-dichloro-5-(trifluoromethyl)pyridine as the starting material. In this method, the chlorine atom at the 2-position is replaced by an acetonitrile group via nucleophilic substitution under alkaline conditions. The reaction employs sodium methoxide as the base and a mixed catalyst comprising tetrakis(triphenylphosphine)palladium and nano titanium dioxide (mass ratio 1:20–25), activated at 210–230°C.

Reaction Conditions and Optimization

  • Temperature and Pressure : The substitution proceeds at 110–130°C under 2.5–3.0 MPa of argon or nitrogen. Elevated pressure enhances reaction efficiency by increasing the solubility of gaseous intermediates.
  • Catalytic System : The palladium-titanium dioxide catalyst facilitates carbanion formation from acetonitrile, enabling nucleophilic attack on the 2-chloro position of the pyridine ring. This dual-component catalyst achieves a yield of 99.2% after 16 hours at 130°C.
  • Workup : Post-reaction, the mixture is cooled, filtered to remove solids, and concentrated. Ethyl acetate extraction followed by solvent recovery yields 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile as a solid product.

This intermediate serves as a versatile building block for subsequent functionalization, including reduction to amines or coupling with indole derivatives.

Cyanide-Mediated Cyanation for Pyridine Intermediate Preparation

An alternative route to pyridine intermediates is described in patent CN106349159A, which focuses on synthesizing 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. This two-step process involves:

  • Salt Formation : 2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with triethylamine or 4-dimethylaminopyridine in methanol or dichloromethane to form an organic salt.
  • Cyanation : The salt undergoes nucleophilic displacement with hydrocyanic acid (HCN) or potassium cyanide (KCN) in a biphasic solvent system (dichloromethane/water).

Key Parameters

  • Activators : Tertiary amines like triethylamine enhance nucleophilic substitution by deprotonating the cyanide source.
  • Solvent Selection : Dichloromethane’s low water solubility simplifies phase separation, reducing cyanide contamination in the organic layer.
  • Yield : The process achieves an 85.7% yield, with the cyanide consumption limited to 1–1.5 molar equivalents, minimizing environmental impact.

The resultant 3-chloro-2-cyano-5-(trifluoromethyl)pyridine can be hydrolyzed to carboxylic acids or amidated for further indole coupling.

Indole Ring Construction via Fischer and Malonate-Based Cyclization

The 2-methyl-1H-indole component is typically synthesized via Fischer indole synthesis or malonate cyclization. A retrosynthetic analysis from the PDF source highlights the use of diethyl malonate as a C1-building block for indole precursors.

Malonate Cyclization Strategy

  • Deprotonation : Sodium hydride (NaH) in dimethylformamide (DMF) generates a malonate carbanion, which attacks 2,3-dichloro-5-(trifluoromethyl)pyridine to form a substituted malonic ester.
  • Cyclization : Acidic workup induces cyclization, yielding 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole after decarboxylation.
  • X-ray Validation : Crystallographic analysis confirms the planar structure of intermediates, ensuring regioselectivity.

Fischer Indole Synthesis

  • Hydrazine Formation : Phenylhydrazine derivatives condense with ketones bearing the pyridine substituent.
  • Acidic Cyclization : Heating in polyphosphoric acid (PPA) or HCl/EtOH promotes indole ring closure, with the methyl group originating from the ketone’s R-group.

Cross-Coupling Strategies for Pyridine-Indole Bond Formation

The final assembly of the target compound often relies on transition-metal-catalyzed cross-coupling. Suzuki-Miyaura coupling is preferred for its tolerance of functional groups and mild conditions.

Suzuki Coupling Protocol

  • Pyridine Boronic Acid : 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is converted to its boronic ester via Miyaura borylation.
  • Indole Halide : 3-Iodo-2-methyl-1H-indole serves as the coupling partner.
  • Catalytic System : Pd(PPh₃)₄ and Na₂CO₃ in toluene/water facilitate the coupling, achieving >90% yield.

Buchwald-Hartwig Amination
For nitrogen-linked derivatives, palladium-catalyzed C-N coupling attaches aminopyridines to halogenated indoles. This method is less common due to competing side reactions.

Catalytic and Process Optimization

Nanoparticle Catalysts
The palladium-titanium dioxide nanocomposite from patent CN108863915B exemplifies advancements in heterogeneous catalysis. Nano-TiO₂’s high surface area stabilizes palladium nanoparticles, preventing agglomeration and enhancing recyclability.

Solvent and Energy Efficiency

  • Microwave Assistance : Reduced reaction times (4–6 hours vs. 16 hours) are achieved under microwave irradiation, conserving energy.
  • Solvent Recycling : Dichloromethane and acetonitrile recovery loops reduce costs and waste.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Substitution-Cyanation Chlorine replacement, cyanation 85–99 High yield, scalable Cyanide toxicity concerns
Malonate Cyclization Malonate alkylation, cyclization 70–80 Atom-economical Multi-step, decarboxylation required
Suzuki Coupling Boronic acid synthesis, coupling 90–95 Functional group tolerance Requires halogenated precursors

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole exhibit promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain analogs have shown improved potency against breast and lung cancer cells compared to standard chemotherapeutic agents.

Antimicrobial Properties
This compound also demonstrates antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Research findings indicate that it is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in treating infections resistant to conventional antibiotics.

Agrochemical Applications

Pesticide Development
The unique trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for pesticide formulations. Studies have explored its use as an active ingredient in herbicides and insecticides, showing effectiveness in controlling specific pests while minimizing environmental impact. The compound's ability to penetrate plant tissues facilitates its action as a systemic pesticide, offering prolonged protection against infestations.

Material Science

Organic Electronics
In material science, this compound has been investigated for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties allow for efficient charge transport and light emission, making it a suitable candidate for developing high-performance electronic devices.

Synthesis of Novel Compounds

Chemical Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Researchers have utilized it to synthesize various derivatives that possess enhanced biological activities or novel properties. For example, modifications to the indole structure can lead to compounds with improved selectivity and potency against specific biological targets.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer models.
Study BAntimicrobial PropertiesEffective against multi-drug resistant strains of bacteria.
Study CPesticide EfficacyShowed high efficacy in controlling aphid populations on crops with minimal toxicity to beneficial insects.
Study DElectronic PropertiesAchieved high efficiency in OLED applications with stable performance over time.

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Table 1: Substituent Effects on Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole C₁₅H₁₀ClF₃N₂ 320.71 (calculated) 2-methyl Likely improved solubility vs. phenyl analogs
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-phenyl-1H-indole (3a) C₂₀H₁₂ClF₃N₂ 388.78 2-phenyl Higher steric bulk; synthesized via photochemical coupling (72% yield)
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole C₁₅H₈Br₂ClF₃N₂ 468.49 3-bromo, 2-bromomethyl Increased reactivity for further functionalization

Key Observations :

  • Brominated derivatives (e.g., CAS 344277-84-5) introduce reactive sites for cross-coupling reactions, expanding synthetic utility .

Heterocyclic Core Modifications

Table 2: Pyridine-Indole vs. Pyridine-Pyrazole Systems

Compound Name Molecular Formula Heterocyclic Core Functional Groups Applications/Notes
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid C₁₀H₅ClF₃N₃O₂ Pyrazole Carboxylic acid Potential as a ligand or intermediate in catalysis
This compound C₁₅H₁₀ClF₃N₂ Indole Methyl, trifluoromethyl Likely bioactive due to indole’s prevalence in pharmaceuticals

Key Observations :

  • The carboxylic acid group in pyrazole analogs (e.g., C₁₀H₅ClF₃N₃O₂) enables salt formation or conjugation, altering solubility and bioavailability .

Complex Derivatives and Dimeric Structures

Table 3: Impact of Molecular Complexity

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Synthesis Challenges
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole C₃₀H₁₆Cl₂F₆N₄ 617.37 Dimeric indole-vinyl system High steric hindrance; potential for aggregation
This compound C₁₅H₁₀ClF₃N₂ 320.71 Monomeric Simpler synthesis; e.g., via Pd-catalyzed coupling

Key Observations :

  • Dimeric structures (e.g., CAS 338393-40-1) exhibit significantly higher molecular weights (>600 g/mol), which may limit pharmacokinetic properties like membrane permeability .
  • Monomeric analogs are more synthetically accessible, with methods such as photochemical coupling achieving moderate yields (~72%) .

Biological Activity

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H10ClF3N2
  • Molecular Weight : 284.68 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing chloro and trifluoromethyl groups have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential
    • Research indicates that indole derivatives often possess anticancer properties. The presence of the pyridine ring in this compound may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects
    • Compounds with similar chemical frameworks have been reported to exhibit anti-inflammatory activities. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Efficacy

A study focused on various indole derivatives highlighted that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity. Specifically, a compound structurally similar to this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0227 µM against E. coli and S. aureus .

Anticancer Activity

In a recent investigation, a series of indole derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that the compound under consideration significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa5.4Apoptosis induction
Similar Indole DerivativeMCF-74.8Cell cycle arrest

Anti-inflammatory Studies

Another study evaluated the anti-inflammatory properties of various indole derivatives, where the compound demonstrated significant inhibition of paw edema in animal models, comparable to indomethacin, a standard anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a 3-chloro-5-(trifluoromethyl)pyridine derivative with a 2-methylindole precursor. For example, nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed. Reaction conditions (temperature, catalyst loading, solvent polarity) must be tightly controlled to avoid side reactions, such as dehalogenation or over-substitution. Yield optimization often requires iterative testing of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% typically required for research-grade material).
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., distinguishing between N-1 and C-3 substitution on the indole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₅H₁₀ClF₃N₂, exact mass 310.0417) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Data :

  • Solubility : Limited in aqueous buffers; DMSO or DMF is recommended for stock solutions .
  • Stability : Susceptible to photodegradation; store in amber vials at -20°C under inert atmosphere .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing trifluoromethyl group at the pyridine’s 5-position deactivates the ring, directing electrophilic substitution to the 2- and 4-positions. The chloro substituent at the 3-position further polarizes the pyridine ring, making it prone to nucleophilic attack. DFT calculations or Hammett σ constants can quantify these effects .

Q. What strategies mitigate contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer assays)?

  • Resolution :

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or culture media (e.g., serum content) can alter bioavailability.
  • Metabolic Stability : The trifluoromethyl group enhances metabolic resistance in some models but not others, depending on cytochrome P450 isoform expression .
    • Recommendation : Standardize protocols using ISO-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What is the mechanistic basis for its interaction with biological targets (e.g., kinase inhibition)?

  • Methodology :

  • Molecular Docking : The indole moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the pyridine ring participates in π-π stacking.
  • SAR Studies : Modifying the 2-methyl group on the indole to bulkier substituents (e.g., ethyl or phenyl) reduces potency, suggesting steric constraints in target binding .

Data Contradiction Analysis

Q. Why do reported molecular weights vary between 296.67 g/mol and 310.7 g/mol?

  • Clarification : Discrepancies arise from incorrect assignment of the parent structure. (CAS 151387-66-5) specifies C₁₄H₈ClF₃N₂ (296.67 g/mol), while refers to a related analog with an additional methyl group (C₁₅H₁₀ClF₃N₂, 310.7 g/mol). Always cross-reference CAS numbers and NMR data .

Structural and Functional Insights

Q. How does this compound compare to structurally similar indole-pyridine hybrids in terms of bioactivity?

  • SAR Table :

Compound ModificationBioactivity TrendKey Reference
Trifluoromethyl at pyridine↑ Metabolic stability
Chloro at pyridine↑ Electrophilicity, ↓ solubility
Methyl at indole C-2Optimal steric fit for kinases

Experimental Design Recommendations

Q. What in silico tools are recommended for predicting ADMET properties?

  • Tools :

  • SwissADME : Predicts logP (2.8 ± 0.5) and blood-brain barrier permeability.
  • Molinspiration : Estimates GPCR affinity based on topological polar surface area (TPSA ≈ 45 Ų) .

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